- Preparation of guanidine derivatives as VAP-1 inhibitors, World Intellectual Property Organization, , ,
Cas no 957198-30-0 (4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine)
957198-30-0 structure
Product Name:4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
Numéro CAS:957198-30-0
Le MF:C14H22BN3O3
Mégawatts:291.153783321381
MDL:MFCD07368246
CID:828888
PubChem ID:16414213
Update Time:2025-09-19
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
- 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester
- 2-(4-Morpholino)pyrimidine-5-boronic acid, pinacol eser
- 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]Morpholine
- 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine
- 2-(3,4,5-TRIMETHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE
- 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- PubChem17174
- C14H22BN3O3
- HNVAYPJNFUXYII-UHFFFAOYSA-N
- ZXBA000742
- AB31990
- OR360308
- AM804614
- TR-0
- 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]morpholine (ACI)
- 2-(Morpholino)pyrimidin-5-ylboronic acid pinacol ester
- 2-(Morpholino)pyrimidine-5-boronic acid pinacol ester
- 957198-30-0
- 2-(4-Thiomorpholino)pyrimidine-5-boronic acid, pinacol ester
- (2-MORPHOLINOPYRIMIDIN-5-YL)BORONIC ACID PINACOL ESTER
- MFCD07368246
- 2-Morpholinopyrimidine-5-boronic Acid Pinacol Ester
- 4-(5-(4455-Tetramethyl-132-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
- MFCD17167301
- DTXSID50585958
- AC-33451
- EN300-7386095
- SY066330
- DS-14810
- 4-[5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIMIDIN-2-YL]MORPHOLINE
- SCHEMBL1877437
- AKOS005259718
- CS-W019234
- 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester, AldrichCPR
-
- MDL: MFCD07368246
- Piscine à noyau: 1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-12(17-10-11)18-5-7-19-8-6-18/h9-10H,5-8H2,1-4H3
- La clé Inchi: HNVAYPJNFUXYII-UHFFFAOYSA-N
- Sourire: N1C(N2CCOCC2)=NC=C(B2OC(C)(C)C(C)(C)O2)C=1
Propriétés calculées
- Qualité précise: 291.17500
- Masse isotopique unique: 291.1754217g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 2
- Complexité: 351
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 56.7
Propriétés expérimentales
- Dense: 1.16
- Point d'ébullition: 453.4°C at 760 mmHg
- Le PSA: 56.71000
- Le LogP: 0.67740
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Informations de sécurité
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10660-250mg |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 250mg |
¥63.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10660-1g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 1g |
¥217.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10660-5g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 5g |
¥1081.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10660-100mg |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 100mg |
¥156.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10660-25g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 25g |
¥11276.0 | 2021-09-03 | ||
| Ambeed | A208155-100mg |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 100mg |
$9.0 | 2024-07-16 | |
| Ambeed | A208155-250mg |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 250mg |
$23.0 | 2025-04-14 | |
| Ambeed | A208155-1g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 1g |
$43.0 | 2025-04-14 | |
| Ambeed | A208155-5g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 5g |
$164.0 | 2025-04-14 | |
| Ambeed | A208155-25g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 25g |
$549.0 | 2025-04-14 |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 24 h, 80 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 85 °C
Référence
- Preparation of 1,2,4-triazole derivative and their medical application as anticancer agents, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Acetonitrile , Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 100 °C
1.2 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 100 °C
Référence
- Preparation of pyridinyl derivatives, pharmaceutical compositions and uses thereof as selective AOC3 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 90 °C; 90 °C → rt
Référence
- Heteroaryl compounds as protein kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 100 °C
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide , 1,4-Dioxane ; overnight, 95 °C
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide , 1,4-Dioxane ; overnight, 95 °C
Référence
- Sulfonyl-substituted benzoheterocyclic derivative as EZH2 inhibitor and its preparation, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C
Référence
- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Pyrrole derivatives useful for the treatment of cytokine-mediated diseases and their preparation, World Intellectual Property Organization, , ,
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Raw materials
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- 2-fluoropyrimidine-5-boronic acid pinacol ester
- 5-Bromo-2-chloropyrimidine
- 4-(5-Bromopyrimidin-2-yl)morpholine
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Preparation Products
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:957198-30-0)4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
Numéro de commande:A19559
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 04:08
Prix ($):449.0
Courriel:sales@amadischem.com
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Littérature connexe
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
957198-30-0 (4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine) Produits connexes
- 1402166-41-9(1-(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol)
- 1015242-05-3(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]azepane)
- 1015242-08-6(2-(3,4-Dihydropyridin-1(2H)-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)
- 1218791-45-7(N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine)
- 1202805-24-0(N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine)
- 942922-07-8(2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)
- 1015242-07-5(-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)
- 1218791-44-6(N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine)
- 1218789-34-4(2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol)
- 1448172-67-5(2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:957198-30-0)4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
Pureté:99%
Quantité:25g
Prix ($):449.0